molecular formula C12H15N5O3S2 B2441807 N-[[4-ethyl-5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide CAS No. 878065-13-5

N-[[4-ethyl-5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide

Cat. No. B2441807
CAS RN: 878065-13-5
M. Wt: 341.4
InChI Key: KZOPACKPBAQKCZ-UHFFFAOYSA-N
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Description

N-[[4-ethyl-5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C12H15N5O3S2 and its molecular weight is 341.4. The purity is usually 95%.
BenchChem offers high-quality N-[[4-ethyl-5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[4-ethyl-5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

This compound has shown promising antiviral activity against Newcastle disease virus (an avian paramyxovirus). Specifically, novel non-glutamate derivatives of this compound exhibited 4- to 7-fold higher antiviral activity compared to the structurally similar commercial drug Pemetrexed. Among these derivatives, those synthesized using five-membered heteroaryl amines demonstrated the highest antiviral efficacy .

a. Dihydrofolate Reductase (DHFR) Inhibition: The compound’s structural features make it relevant for DHFR inhibition, a crucial target in cancer therapy.

b. Enzyme Inhibition: Researchers have investigated its potential as an enzyme inhibitor, which could have implications in various diseases.

c. Antiviral Properties: Apart from its antiviral activity against Newcastle disease virus, the compound’s derivatives may exhibit antiviral effects against other viruses.

d. Anti-Inflammatory and Anti-Allergic Activities: The compound’s structure suggests potential anti-inflammatory and anti-allergic properties.

e. Antitumor Effects: Studies have explored its antitumor activity, which could be valuable in cancer treatment.

f. Antibacterial and Antifungal Properties: The compound’s heterocyclic framework may contribute to antibacterial and antifungal effects .

Synthesis and Characterization

The compound and its derivatives have been synthesized using diethylphosphorocyanidate (DEPC) as a peptide coupling agent. Characterization techniques include 1H and 13C NMR, LCMS, and FT-IR spectroscopy .

Crystal Structure Studies

While not directly related to the compound , crystal structure studies play a crucial role in understanding its properties. For instance, the crystal structure of ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate has been confirmed using single crystal X-ray analysis .

Routes for Derivative Preparation

Researchers have explored various synthetic routes for preparing derivatives with similar structural motifs, including transformations of 2-oxocarboxylic acids and modifications of furan derivatives .

properties

IUPAC Name

N-[[4-ethyl-5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3S2/c1-2-17-9(6-13-11(19)8-4-3-5-21-8)14-15-12(17)22-7-10(18)16-20/h3-5,20H,2,6-7H2,1H3,(H,13,19)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOPACKPBAQKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NO)CNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-ethyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

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